2-Chlorobenzohydrazide is an organic compound with the chemical formula C₇H₇ClN₂O and a molecular weight of 170.6 g/mol. It appears as a light cream solid and is known for its potential applications in pharmaceuticals and chemical synthesis. The compound is characterized by the presence of a hydrazide functional group attached to a chlorobenzene structure, which contributes to its reactivity and biological properties .
Research indicates that 2-Chlorobenzohydrazide exhibits notable biological activities, including:
2-Chlorobenzohydrazide can be synthesized through several methods:
textC₆H₄ClCOOH + N₂H₄ → C₇H₇ClN₂O + H₂O
The applications of 2-Chlorobenzohydrazide are diverse:
Interaction studies involving 2-Chlorobenzohydrazide focus on its reactivity with other compounds:
Several compounds share structural similarities with 2-Chlorobenzohydrazide, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzohydrazide | C₇H₈N₂O | Lacks chlorine substituent; used as a reference compound. |
| 4-Chlorobenzohydrazide | C₇H₈ClN₂O | Similar activity but with different substitution pattern. |
| 2-Bromobenzohydrazide | C₇H₈BrN₂O | Bromine substitution may alter reactivity and biological activity. |
| Phenylhydrazine | C₆H₈N₂ | A simpler structure without chlorination; widely studied for its reactivity. |
These compounds are often compared in terms of their reactivity profiles and biological activities, highlighting the unique characteristics imparted by the chlorine substituent in 2-Chlorobenzohydrazide .
Irritant